3-Methanesulfonyl-2-methylbutanoic acid

Positional Isomerism Structure-Activity Relationship Small-Molecule Scaffold

SAR programs requiring precise methanesulfonyl placement face confounding results when positional isomers alter steric and electronic profiles. 3-Methanesulfonyl-2-methylbutanoic acid (CAS 1496436-89-5) delivers a structurally unambiguous C3-sulfonyl reference distinct from C2 analogs (e.g., CAS 1178242-92-6). The fully oxidized sulfone confers electrophilic character for covalent target engagement, while the carboxylic acid handle supports amide, ester, or reduction derivatization. • Multi-vendor availability (≥3 commercial suppliers) reduces single-source stockout risk. • ≥95% purity with predictable C6 scaffold reactivity simplifies purification and characterization. • Suited for enzyme active-site SAR, activity-based probe design, and multi-step organic synthesis.

Molecular Formula C6H12O4S
Molecular Weight 180.22
CAS No. 1496436-89-5
Cat. No. B2476560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methanesulfonyl-2-methylbutanoic acid
CAS1496436-89-5
Molecular FormulaC6H12O4S
Molecular Weight180.22
Structural Identifiers
SMILESCC(C(C)S(=O)(=O)C)C(=O)O
InChIInChI=1S/C6H12O4S/c1-4(6(7)8)5(2)11(3,9)10/h4-5H,1-3H3,(H,7,8)
InChIKeyXNHVFICHJQJJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methanesulfonyl-2-methylbutanoic Acid: Overview and Classification


3-Methanesulfonyl-2-methylbutanoic acid (CAS 1496436-89-5), also known as 2-methyl-3-(methylsulfonyl)butanoic acid, is a small-molecule sulfonyl carboxylic acid with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . The compound features a methanesulfonyl (-SO2CH3) group positioned at the C3 carbon of a 2-methylbutanoic acid backbone, a structural arrangement that distinguishes it from positional isomers and alternative sulfonyl-substituted butanoic acid derivatives . Its IUPAC name is 2-methyl-3-methylsulfonylbutanoic acid, and the InChI Key is XNHVFICHJQJJBO-UHFFFAOYSA-N . Commercially, this compound is available from multiple suppliers including CymitQuimica, Biosynth, and Leyan, typically at ≥95% purity, and is sold exclusively for research and laboratory use . The compound is categorized as a sulfone and serves as a versatile small-molecule scaffold in organic synthesis applications .

Why 3-Methanesulfonyl-2-methylbutanoic Acid Is Not Interchangeable


Within the class of methanesulfonyl-substituted butanoic acids, small variations in substitution pattern—including positional isomerism (C2 vs. C3 vs. C4 sulfonyl placement), alkyl chain branching, and oxidation state of the sulfur atom—produce compounds with substantially different physicochemical and reactivity profiles . Generic substitution with compounds such as 2-methanesulfonyl-3-methylbutanoic acid (CAS 1178242-92-6) or 4-methanesulfonyl-2,2-dimethylbutanoic acid introduces altered steric environments around the carboxyl group, modifies hydrogen-bonding capacity, and changes metabolic stability, all of which can invalidate structure-activity relationship (SAR) conclusions and compromise synthetic reproducibility . Furthermore, sulfur-containing carboxylic acids exhibit significantly lower pKa values than their carbon analogs, with sulfonyl acids displaying the greatest acid-strengthening effect, a property that is highly sensitive to the exact molecular framework [1]. Therefore, in any application where precise molecular recognition, reactivity, or analytical behavior is required, 3-methanesulfonyl-2-methylbutanoic acid is not interchangeable with its structural analogs.

Differentiation Evidence for 3-Methanesulfonyl-2-methylbutanoic Acid


Positional Isomerism: C3-Sulfonyl Substitution

3-Methanesulfonyl-2-methylbutanoic acid (CAS 1496436-89-5) is a C3-sulfonyl positional isomer that differs fundamentally from its closest analog, 2-methanesulfonyl-3-methylbutanoic acid (CAS 1178242-92-6), in the location of the methanesulfonyl group relative to the carboxyl moiety . This positional variation alters the steric and electronic environment of the carboxylic acid group, thereby affecting reactivity in nucleophilic substitution and condensation reactions .

Positional Isomerism Structure-Activity Relationship Small-Molecule Scaffold

Chain Length: Butanoic Acid vs. Longer Homologs

3-Methanesulfonyl-2-methylbutanoic acid possesses a four-carbon butanoic acid backbone (C6 total with methyl and sulfonyl substituents). This scaffold is structurally distinct from chain-extended variants such as 3-methanesulfonyl-2-methylpentanoic acid (C7) and 2-methyl-3-(methylsulfonyl)hexanoic acid (C8), which are cited as similar compounds by commercial vendors . The butanoic acid core provides a specific balance of hydrophilicity and lipophilicity that differs from longer-chain homologs, impacting solubility and membrane permeability in biological assays .

Alkyl Chain Length Lipophilicity Metabolic Stability

Sulfur Oxidation State: Sulfonyl vs. Sulfanyl

The sulfonyl (-SO2-) group in 3-methanesulfonyl-2-methylbutanoic acid represents the fully oxidized sulfur state (S oxidation state +4 in the sulfone moiety), which contrasts sharply with the reduced sulfanyl (-S-) analog, 3-(methylsulfanyl)butanoic acid . Literature on sulfur-containing carboxylic acids demonstrates that the oxidation state of the sulfur atom is a critical determinant of acid strength: sulfonyl acids exhibit the lowest pKa values (strongest acidity), while thio (sulfanyl) analogs have the highest pKa values, with sulfinyl compounds falling between these extremes [1]. The sulfonyl group also confers electrophilic character, enabling covalent bond formation with nucleophilic sites on biomolecules, a reactivity profile absent in sulfanyl derivatives .

Sulfur Oxidation State Acid Strength Electrophilicity

Branching Pattern: C2-Methyl vs. Dimethyl Analogs

3-Methanesulfonyl-2-methylbutanoic acid contains a single methyl branch at the C2 position of the butanoic acid backbone. This branching pattern differs from related compounds such as 4-methanesulfonyl-2,2-dimethylbutanoic acid (geminal dimethyl substitution) and 4-methanesulfonyl-3,3-dimethylbutanoic acid [1]. The specific 2-methyl substitution on a butanoic acid framework creates a distinct steric environment that influences conformational flexibility around the carboxyl group and affects the compound's behavior in stereoselective transformations and molecular recognition events [1].

Alkyl Branching Steric Hindrance Conformational Flexibility

Commercial Availability and Pricing

3-Methanesulfonyl-2-methylbutanoic acid is commercially available from multiple reputable suppliers with established pricing benchmarks. At CymitQuimica, the compound is offered at €416.00 for 250 mg and €1,154.00 for 2,500 mg (purity ≥95%) . Leyan offers the compound at 1g and 5g quantities with purity specification of 95% . Biosynth provides the product under catalog number WJC43689 . This multi-vendor availability contrasts with many niche methanesulfonyl-substituted carboxylic acids that are only available through custom synthesis or from a single supplier, reducing procurement risk and enabling price comparison for budget-sensitive research programs.

Procurement Supply Chain Cost Analysis

3-Methanesulfonyl-2-methylbutanoic Acid: Research & Industrial Applications


SAR Studies: C3-Sulfonyl Substitution

In structure-activity relationship (SAR) campaigns where the position of the methanesulfonyl group relative to the carboxyl moiety is hypothesized to influence target binding or metabolic stability, 3-methanesulfonyl-2-methylbutanoic acid provides a well-defined C3-sulfonyl reference point. Its positional isomerism relative to C2-sulfonyl analogs (CAS 1178242-92-6) enables controlled evaluation of sulfonyl placement effects on biological activity or synthetic reactivity . This compound is particularly suited for SAR exploration of enzyme active sites where the spatial orientation of the sulfonyl electrophile relative to the carboxylate recognition element is critical.

Covalent Probe Development: Sulfonyl Electrophilicity

The fully oxidized sulfonyl group in 3-methanesulfonyl-2-methylbutanoic acid confers electrophilic character that enables covalent bond formation with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) on target proteins . This property, combined with the carboxylic acid handle for further derivatization, makes the compound a valuable starting point for designing activity-based probes or covalent inhibitors. The sulfonyl oxidation state provides distinct reactivity compared to sulfanyl or sulfinyl analogs, which lack comparable electrophilic capacity [1].

Versatile Building Block for Organic Synthesis

3-Methanesulfonyl-2-methylbutanoic acid serves as a versatile intermediate in multi-step organic syntheses. The carboxylic acid group enables amide bond formation, esterification, and reduction to primary alcohols, while the methanesulfonyl group can participate in nucleophilic substitution reactions or be further oxidized to sulfonic acid derivatives . The compound's defined C6 scaffold with single C2-methyl branching provides predictable reactivity and facilitates purification and characterization relative to more highly branched or longer-chain analogs.

Multi-Vendor Procurement and Supply Chain Redundancy

For research programs where uninterrupted compound supply is essential, 3-methanesulfonyl-2-methylbutanoic acid offers the advantage of availability from multiple commercial vendors including CymitQuimica, Leyan, and Biosynth . This multi-source supply chain mitigates the risk of stockouts or single-vendor dependency that can delay time-sensitive experiments. Procurement teams can leverage this competitive landscape to obtain favorable pricing and ensure continuity of supply across extended research timelines.

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